

A Comparative Guide to N-t-Boc-valacyclovir-d4 and Alternative Reference Standards

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Compound of Interest		
Compound Name:	N-t-Boc-valacyclovir-d4	
Cat. No.:	B562809	Get Quote

For researchers and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative analysis of the **N-t-Boc-valacyclovir-d4** reference standard against its non-deuterated analog and the active pharmaceutical ingredient (API) reference standard, valacyclovir-d4 hydrochloride.

N-t-Boc-valacyclovir-d4 is a stable, isotopically labeled internal standard for valacyclovir, an antiviral prodrug of acyclovir. The N-t-Boc protecting group makes it a useful intermediate in synthesis and a potential impurity in the manufacturing process of valacyclovir. Its deuteration provides a distinct mass for use in mass spectrometry-based assays, allowing for precise quantification of valacyclovir in various biological matrices.

Performance Comparison of Reference Standards

The selection of an appropriate reference standard is critical for the accuracy and precision of analytical measurements. The following tables summarize the key quantitative data for **N-t-Boc-valacyclovir-d4** and its alternatives, based on typical certificate of analysis data.

Table 1: General Properties and Purity



Parameter	N-t-Boc- valacyclovir-d4 (Typical)	N-t-Boc- valacyclovir (Valacyclovir Impurity S) (Typical)	Valacyclovir-d4 Hydrochloride
CAS Number	1346617-11-5	502421-44-5	1331910-75-8
Molecular Formula	C18H24D4N6O6	C18H28N6O6	C13H17D4CIN6O4
Molecular Weight	428.5 g/mol	424.45 g/mol	364.82 g/mol
Appearance	White to Off-White Solid	White Solid	White to Pale Yellow Solid[1]
Purity (by HPLC)	≥98%	≥98%	93.31% (at 255 nm)
Isotopic Purity	≥98 atom % D	N/A	98.7%

Table 2: Identity Confirmation

Parameter	N-t-Boc- valacyclovir-d4 (Typical)	N-t-Boc- valacyclovir (Valacyclovir Impurity S) (Typical)	Valacyclovir-d4 Hydrochloride
¹ H-NMR	Conforms to structure	Conforms to structure	Conforms to structure
Mass Spectrometry	Conforms to structure	Conforms to structure	Conforms to structure
Solubility	Soluble in Methanol, DMSO	Soluble in Methanol, DMSO	Slightly soluble in Methanol, Water[1]

Experimental Protocols

Detailed methodologies are essential for the replication of analytical results. Below are typical protocols for the analysis of valacyclovir and its related compounds.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of valacyclovir and its related substances.

- Chromatographic System:
 - Column: Zorbax SB Phenyl, 250 mm x 4.6 mm, 5 μm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A time-based gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detector: UV at 254 nm.
 - Injection Volume: 20 μL.
- Sample Preparation:
 - Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is ideal for the quantification of valacyclovir in biological matrices using a deuterated internal standard like **N-t-Boc-valacyclovir-d4** (after deprotection) or Valacyclovir-d4.

· Chromatographic System:

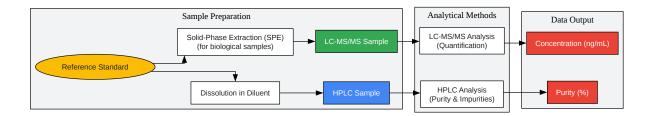


- o Column: C18 analytical column (e.g., Gemini C18).
- Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (e.g., 30:70 v/v).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - Precursor → Product Ion Transitions:
 - Valacyclovir: m/z 325.2 → 152.2
 - Acyclovir (metabolite): m/z 226.2 → 152.2
 - Valacyclovir-d4: m/z 329.2 → 152.2
- Sample Preparation (from plasma):
 - Perform a solid-phase extraction (SPE) of the plasma sample to isolate the analyte and internal standard.
 - Elute the compounds from the SPE cartridge and inject the eluate directly into the LC-MS/MS system.

Visualizing Analytical Workflows

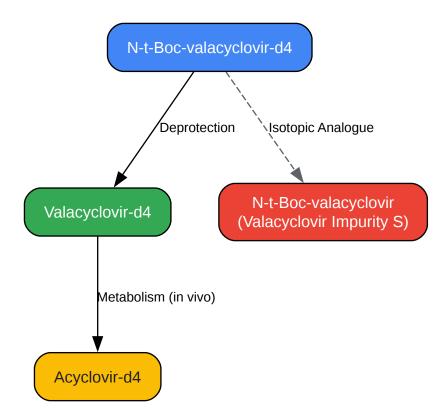
Understanding the logical flow of analysis and the relationships between different compounds is crucial for researchers. The following diagrams, generated using Graphviz, illustrate these concepts.





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Caption: General experimental workflow for the analysis of valacyclovir reference standards.



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References

- 1. bocsci.com [bocsci.com]
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